Product packaging for (4S)-2-Methyl-2,4-pentanediol(Cat. No.:CAS No. 12220-29-0)

(4S)-2-Methyl-2,4-pentanediol

Cat. No.: B078823
CAS No.: 12220-29-0
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-YFKPBYRVSA-N
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Description

(4S)-2-Methyl-2,4-pentanediol (CAS 99210-91-0), the (S)-enantiomer of 2-methyl-2,4-pentanediol, is a valuable chiral building block and specialty solvent in scientific research. In protein crystallography, it is a common precipitant and cryoprotectant. Its efficacy stems from its amphiphilic nature and small, flexible structure, which allows it to bind to various locations on protein secondary structures, including alpha helices and beta sheets . This binding action removes water and anneals protein crystals, preventing ice formation during cryocrystallography and often improving the resolution of X-ray diffraction data without significantly altering the protein's native structure . Beyond crystallography, this chiral diol serves as a key reagent in asymmetric synthesis. It is employed in the preparation of functionalized boronic esters and vinylboronates, which are crucial intermediates in organic and medicinal chemistry . The compound is a colorless liquid (molecular weight: 118.17 g/mol) with a mild, sweetish odor, is miscible with water, and soluble in most organic solvents . Its physical properties include a boiling point of approximately 197 °C, a density of about 0.92 g/mL, and a melting point of -40 °C . This product is strictly For Research Use Only. It is not intended for human or veterinary use, or for application in cosmetic, pharmaceutical, or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N5NaO5S B078823 (4S)-2-Methyl-2,4-pentanediol CAS No. 12220-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308225
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99210-91-0, 12220-29-0
Record name (4S)-2-Methyl-2,4-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99210-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Red 299
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Manufacturing of 4s 2 Methyl 2,4 Pentanediol

The industrial production of racemic 2-methyl-2,4-pentanediol is typically achieved through the hydrogenation of diacetone alcohol. However, obtaining the enantiomerically pure (4S) form requires stereoselective synthetic methods.

One common approach is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst. For instance, Ru-BINAP complexes have been employed for the direct synthesis of (4S)-MPD, although the enantiomeric excess achieved can be moderate. Another strategy involves the kinetic resolution of racemic 2-methyl-2,4-pentanediol, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched diol. ntu.edu.sg Enzymatic resolutions, utilizing enzymes like lipases, also offer a powerful method for obtaining enantiomerically pure diols. acs.orgacs.org

Purification of the synthesized (4S)-2-Methyl-2,4-pentanediol is crucial to achieve high enantiomeric purity. Techniques such as chiral column chromatography are often employed for this purpose. jiangnan.edu.cn

Role As a Chiral Auxiliary and in Asymmetric Synthesis

(4S)-2-Methyl-2,4-pentanediol serves as a versatile chiral auxiliary in a variety of asymmetric transformations. lookchem.com By reacting it with a prochiral substrate, a chiral derivative is formed, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

For example, it can be used to form chiral acetals, which can then direct the stereochemical course of reactions such as Diels-Alder cycloadditions. sfu.ca The diol has also been utilized in the synthesis of chiral ligands for asymmetric catalysis. nih.gov

Advanced Spectroscopic and Analytical Techniques

A suite of advanced analytical techniques is employed to characterize (4S)-2-Methyl-2,4-pentanediol and its derivatives, as well as to determine enantiomeric purity.

Technique Application Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structure and conformational analysis. researchgate.net1H and 13C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netchemicalbook.com Chiral derivatizing agents can be used in conjunction with NMR to determine enantiomeric excess. researchgate.net
X-ray Crystallography Determination of the three-dimensional structure of the molecule and its derivatives in the solid state. rcsb.orgrcsb.orgProvides precise information on bond lengths, bond angles, and absolute configuration. It is also instrumental in understanding its interactions as a cryoprotectant with proteins. atamanchemicals.com
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers. jiangnan.edu.cnjiangnan.edu.cnThese techniques are essential for determining the enantiomeric excess of this compound and its products in asymmetric synthesis. nih.govresearchgate.net

Applications in Materials Science and Coordination Chemistry

The chirality and bifunctional nature of (4S)-2-Methyl-2,4-pentanediol make it a valuable component in the design and synthesis of novel materials and coordination complexes.

In materials science, it can be incorporated as a chiral building block in the synthesis of polymers and metal-organic frameworks (MOFs). These chiral materials can have applications in enantioselective separations and catalysis.

In coordination chemistry, the two hydroxyl groups of this compound can act as a bidentate ligand, coordinating to metal centers to form chiral complexes. These complexes can then be utilized as catalysts in a range of asymmetric reactions.

Theoretical and Computational Studies

Theoretical and computational methods play a crucial role in understanding the conformational preferences and reactivity of (4S)-2-Methyl-2,4-pentanediol. Molecular dynamics simulations have been used to investigate its stabilizing effect on proteins. nih.gov Quantum chemical calculations can predict the relative energies of different conformers and provide insights into the mechanisms of reactions in which it participates. researchgate.netaip.org These computational studies complement experimental findings and aid in the rational design of new applications for this versatile chiral diol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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